beta-Caryophyllinic acid

説明

Beta-Caryophyllinic acid is a sesquiterpenoid compound derived from beta-Caryophyllene, a natural bicyclic sesquiterpene It is found in various essential oils, including those of Eugenia caryophyllata, hops, and Psidium guajava

準備方法

Synthetic Routes and Reaction Conditions

Beta-Caryophyllinic acid can be synthesized through the ozonolysis of beta-Caryophyllene. The process involves the reaction of beta-Caryophyllene with ozone, leading to the formation of this compound. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, this compound is produced through the large-scale ozonolysis of beta-Caryophyllene. The process involves the use of industrial ozonizers and large reaction vessels to ensure efficient conversion. The product is then purified through distillation and crystallization techniques to obtain high-purity this compound.

化学反応の分析

Types of Reactions

Beta-Caryophyllinic acid undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form beta-Caryophyllonic acid.

Reduction: The compound can be reduced to form beta-Caryophyllinol.

Substitution: this compound can undergo substitution reactions with nucleophiles to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Beta-Caryophyllonic acid.

Reduction: Beta-Caryophyllinol.

Substitution: Various this compound derivatives depending on the nucleophile used.

科学的研究の応用

Therapeutic Applications

1.1 Anti-Inflammatory Effects

Beta-Caryophyllinic acid exhibits significant anti-inflammatory properties. Research indicates that it can modulate inflammatory responses through its action on cannabinoid receptors, particularly the cannabinoid type 2 receptor (CB2R). This interaction leads to the activation of various intracellular signaling pathways that reduce inflammation in conditions such as colitis and neurodegenerative diseases.

- Case Study: Colitis Induction

In a study involving dextran sulfate sodium-induced colitis in mice, this compound demonstrated a dose-dependent reduction in disease activity index scores and macroscopic colon damage. Mice treated with 50 mg/kg of this compound showed significant improvements in weight loss and colon health compared to untreated controls .

1.2 Neuroprotective Properties

This compound has been shown to cross the blood-brain barrier and exert neuroprotective effects. It mitigates oxidative stress and inflammation in neurodegenerative models, suggesting potential applications in treating Alzheimer's and Parkinson's diseases.

- Case Study: Neuroprotection Mechanisms

In vitro studies have shown that this compound can inhibit microglial activation and promote neuronal survival by modulating apoptosis and autophagy pathways . Its ability to enhance mitochondrial function further supports its role as a neuroprotective agent.

Gastrointestinal Health

2.1 Intestinal Barrier Integrity

This compound positively influences gut health by enhancing the integrity of the intestinal barrier. Studies have demonstrated that it increases goblet cell numbers and mucus thickness in the colon, which are crucial for maintaining gut homeostasis.

- Case Study: Effects on Goblet Cells

Research indicated that this compound administration led to a significant increase in goblet cell density and improved claudin-1 protein expression in mice on a high-fat diet, suggesting its potential role in preventing obesity-related gut issues .

Cancer Therapeutics

3.1 Anticancer Activity

This compound has shown promise as an adjunctive treatment in cancer therapy. It enhances the efficacy of chemotherapeutic agents by increasing their intracellular concentrations within cancer cells.

- Case Study: Enhanced Chemotherapy Efficacy

In studies involving breast cancer cell lines, this compound was found to enhance the activity of paclitaxel, leading to increased apoptosis rates in cancer cells . This suggests that this compound may improve treatment outcomes when used alongside conventional cancer therapies.

Additional Applications

4.1 Pain Management

Recent findings suggest that this compound may also play a role in pain management by acting as an analgesic agent through its interaction with cannabinoid receptors . This property opens avenues for research into its use for chronic pain conditions without the psychoactive effects associated with other cannabinoids.

Data Tables

作用機序

Beta-Caryophyllinic acid exerts its effects through various molecular targets and pathways. It is known to activate cannabinoid receptor type 2 (CB2), leading to anti-inflammatory and analgesic effects. The compound also modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing the production of pro-inflammatory cytokines. Additionally, this compound activates peroxisome proliferator-activated receptors (PPARs), contributing to its anti-inflammatory and antioxidant properties.

類似化合物との比較

Beta-Caryophyllinic acid is unique compared to other sesquiterpenoids due to its specific biological activities and molecular targets. Similar compounds include:

Beta-Caryophyllene: The parent compound, known for its anti-inflammatory and analgesic properties.

Beta-Caryophyllene oxide: An oxidized derivative with similar biological activities.

Beta-Caryophyllonic acid: An oxidized form of this compound with distinct chemical properties.

This compound stands out due to its specific activation of CB2 receptors and modulation of NF-κB and PPAR pathways, making it a promising candidate for therapeutic applications.

生物活性

β-Caryophyllinic acid (BCPA) is a derivative of β-caryophyllene (BCP), a bicyclic sesquiterpene found in various essential oils and plants. BCP has garnered attention for its diverse biological activities, particularly its anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of β-caryophyllinic acid, emphasizing its therapeutic potential based on recent research findings.

Overview of β-Caryophyllinic Acid

β-Caryophyllinic acid is structurally related to BCP and exhibits similar pharmacological properties. It interacts with cannabinoid receptors, particularly the CB2 receptor, which plays a significant role in modulating inflammation and pain responses. The following sections detail the biological activities of BCPA, supported by data from various studies.

Anti-Inflammatory Activity

BCPA has demonstrated significant anti-inflammatory effects through several mechanisms:

- Cytokine Inhibition : BCPA inhibits pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This inhibition is crucial in managing chronic inflammatory conditions such as arthritis and metabolic disorders .

- Macrophage Modulation : Studies indicate that BCPA reduces macrophage infiltration and the expression of adhesion molecules, thereby mitigating inflammatory responses .

Table 1: Summary of Anti-Inflammatory Effects of BCPA

| Mechanism | Effect | Reference |

|---|---|---|

| Cytokine Inhibition | Reduces TNF-α, IL-1β, IL-6 levels | |

| Macrophage Modulation | Decreases macrophage infiltration | |

| Inhibition of NF-κB | Reduces activation of inflammatory pathways |

Analgesic Properties

BCPA exhibits analgesic effects primarily through its action on the CB2 receptor. Activation of this receptor leads to decreased pain perception without the psychoactive effects associated with CB1 receptor activation. This property makes BCPA a potential candidate for pain management therapies.

Key Findings on Analgesia

- Pain Reduction : In animal models, BCPA significantly reduced pain responses in inflammatory pain models, comparable to traditional analgesics .

- Mechanistic Insights : The analgesic effect is mediated through the modulation of signaling pathways involved in pain perception, including the inhibition of cAMP production and activation of MAPK pathways .

Anticancer Activity

BCPA's anticancer properties have been explored in various studies, indicating its potential as an adjunct therapy in cancer treatment:

- Cell Proliferation Inhibition : Research shows that BCPA can inhibit the proliferation of several cancer cell lines by affecting key signaling pathways such as PI3K/AKT/mTOR .

- Enhanced Drug Efficacy : BCPA has been found to enhance the efficacy of chemotherapeutic agents like paclitaxel by increasing their intracellular concentrations in cancer cells .

Table 2: Anticancer Effects of BCPA

| Cancer Type | Effect | Reference |

|---|---|---|

| Breast Cancer | Inhibits MCF-7 cell proliferation | |

| Colon Cancer | Enhances paclitaxel efficacy | |

| Fibrosarcoma | Reduces cell viability |

Wound Healing Properties

Recent studies have highlighted the role of BCPA in promoting wound healing:

- Enhanced Re-Epithelialization : Application of BCPA in wound models showed improved re-epithelialization and increased cell migration and proliferation at the wound site .

Mechanisms Involved

The mechanisms underlying the wound healing properties include:

特性

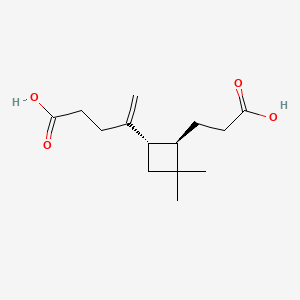

IUPAC Name |

4-[(1S,2R)-2-(2-carboxyethyl)-3,3-dimethylcyclobutyl]pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-9(4-6-12(15)16)10-8-14(2,3)11(10)5-7-13(17)18/h10-11H,1,4-8H2,2-3H3,(H,15,16)(H,17,18)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTMEDMFNUDFPT-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1CCC(=O)O)C(=C)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H]([C@H]1CCC(=O)O)C(=C)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of β-caryophyllinic acid in atmospheric aerosols?

A: β-Caryophyllinic acid serves as a valuable tracer for the presence and abundance of biogenic secondary organic aerosols (SOA) originating from the oxidation of β-caryophyllene emitted by vegetation. [, ] By measuring its concentration in atmospheric samples, researchers can estimate the contribution of β-caryophyllene oxidation to organic aerosol mass, a crucial factor influencing air quality and climate.

Q2: How does the seasonal variation of β-caryophyllinic acid differ from other biogenic SOA tracers, and what does this reveal about its source?

A: While monoterpene and β-caryophyllene oxidation products, including β-caryophyllinic acid, exhibit peak concentrations during winter and spring, isoprene oxidation products like 2-methyltetrols peak in early summer. [] This difference in seasonal trends suggests that the sources and atmospheric transport patterns of these biogenic volatile organic compounds vary, with isoprene emissions likely increasing during periods of higher temperatures and photosynthetic activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。